4-Amino-3-iodobenzene-1-sulfonyl chloride
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Overview
Description
4-Amino-3-iodobenzene-1-sulfonyl chloride is an organic compound with the molecular formula C6H5IN2O2SCl It is a derivative of benzene, featuring an amino group, an iodine atom, and a sulfonyl chloride group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-3-iodobenzene-1-sulfonyl chloride typically involves electrophilic aromatic substitution reactions. One common method is the iodination of 4-Aminobenzenesulfonyl chloride. The reaction conditions often require the presence of a strong acid, such as sulfuric acid, to facilitate the substitution of a hydrogen atom on the benzene ring with an iodine atom .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Safety measures are crucial due to the reactivity of the sulfonyl chloride group and the potential hazards associated with iodine compounds .
Chemical Reactions Analysis
Types of Reactions
4-Amino-3-iodobenzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.
Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives, while the iodine atom can participate in reduction reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and bases such as sodium hydroxide.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate or nitric acid can be used for oxidation, while reducing agents like sodium borohydride are employed for reduction reactions.
Major Products Formed
Sulfonamide Derivatives: Formed by the substitution of the sulfonyl chloride group with amines.
Sulfonate Derivatives: Formed by the substitution of the sulfonyl chloride group with alcohols.
Nitro Derivatives: Formed by the oxidation of the amino group.
Scientific Research Applications
4-Amino-3-iodobenzene-1-sulfonyl chloride has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Investigated for its potential use in the development of pharmaceuticals, particularly as a building block for drug molecules.
Biological Research: Employed in the study of enzyme inhibitors and other biologically active compounds.
Industrial Applications: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Amino-3-iodobenzene-1-sulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, allowing it to form covalent bonds with various nucleophilic species. This reactivity is exploited in organic synthesis and medicinal chemistry to create a wide range of derivatives .
Comparison with Similar Compounds
Similar Compounds
4-Iodobenzenesulfonyl Chloride: Similar structure but lacks the amino group.
4-Aminobenzenesulfonyl Chloride: Similar structure but lacks the iodine atom.
3-Iodobenzenesulfonyl Chloride: Similar structure but with the iodine atom in a different position on the benzene ring.
Uniqueness
4-Amino-3-iodobenzene-1-sulfonyl chloride is unique due to the presence of both an amino group and an iodine atom on the benzene ring. This combination of functional groups provides distinct reactivity and potential for diverse applications in organic synthesis and medicinal chemistry .
Properties
IUPAC Name |
4-amino-3-iodobenzenesulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClINO2S/c7-12(10,11)4-1-2-6(9)5(8)3-4/h1-3H,9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYPHVAZTDDCIRJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)Cl)I)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClINO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.53 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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